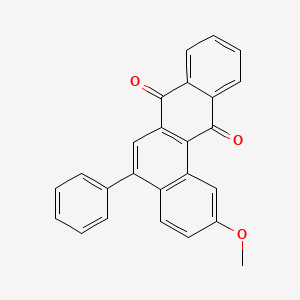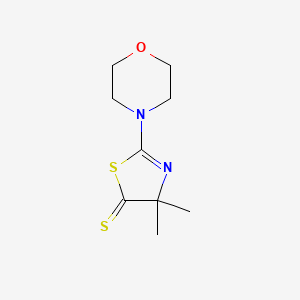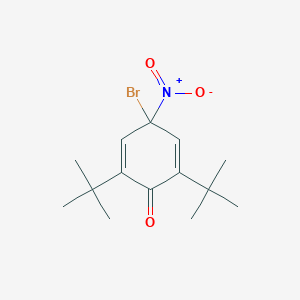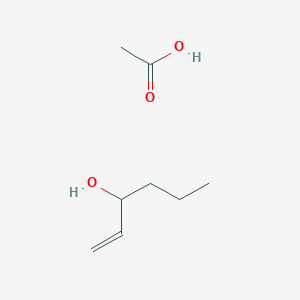
2,2,4,5-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5-Tetramethyloctane is an organic compound with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol . It is a branched alkane, which means it consists of a chain of carbon atoms with several branches of methyl groups attached. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes or alkenes with methyl groups. This process typically requires the use of strong acids or bases as catalysts and may involve high temperatures and pressures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps. The use of zeolite catalysts is common in such processes to achieve high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,4,5-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,2,4,5-Tetramethyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Biology: It serves as a model compound for studying the metabolism of branched alkanes in microorganisms.
Medicine: Research into its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in certain lubricants and fuels.
Mechanism of Action
The mechanism of action of 2,2,4,5-Tetramethyloctane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions can influence the solubility, stability, and reactivity of the compound in various environments. The molecular targets and pathways involved are typically related to its role as a non-polar solvent or reactant in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetramethyloctane
- 2,2,3,4-Tetramethyloctane
- 2,2,4,6-Tetramethyloctane
Uniqueness
2,2,4,5-Tetramethyloctane is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This distinct structure makes it valuable for studying the effects of branching on hydrocarbon behavior and for applications requiring specific molecular configurations.
Properties
CAS No. |
62183-80-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,4,5-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-8-10(2)11(3)9-12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
SNJCVPBJFQJMFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B14562874.png)








![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14562942.png)
![4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B14562944.png)
